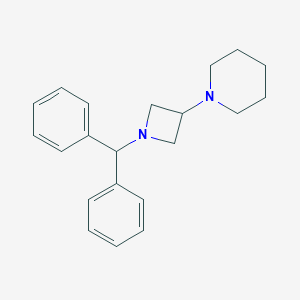
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine
Cat. No. B064817
Key on ui cas rn:
178312-56-6
M. Wt: 306.4 g/mol
InChI Key: YPCUFKPCUHJUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05968923
Procedure details


A mixture of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (1.5 g, 1 mol. equiv.), piperidine (0.6 g, 1.5 mol. equiv.) and potassium carbonate (1.31 g, 2 mol. equiv.) in acetonitrile (20 ml) was heated under reflux under nitrogen for four hours. Saturated aqueous sodium bicarbonate solution and brine were added and the mixture extracted with ethyl acetate (2×40 ml). The organic extracts were combined and dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.65 g). TLC Rf=0.5 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=307(m+1)+. Found: C, 81.50; H, 8.51; N, 9,02. C21H26N2.0.06 CH2Cl2 requires C, 81.14; H, 8.45; N, 8.99%.





Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>C(#N)C.[Cl-].[Na+].O>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:23]3[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]3)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux under nitrogen for four hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (2×40 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCCCC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.65 g | |
| YIELD: CALCULATEDPERCENTYIELD | 0.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
